Cas no 2229634-74-4 (1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid)

1-(5-{(tert-Butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protected amine and a cyclopentane carboxylic acid moiety, offering versatility in peptide coupling and further functionalization. The methoxy group enhances solubility and stability, while the Boc group provides selective deprotection capabilities, facilitating controlled synthetic pathways. This compound is well-suited for constructing complex molecular architectures, particularly in drug discovery, where precise modification of pharmacophores is required. Its high purity and well-defined reactivity make it a reliable choice for researchers developing bioactive molecules or novel therapeutic agents.
1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid structure
2229634-74-4 structure
Product Name:1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid
CAS No:2229634-74-4
MF:C18H25NO5
MW:335.394805669785
CID:6207147
PubChem ID:165688176
Update Time:2025-06-08

1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid
    • EN300-1892691
    • 2229634-74-4
    • 1-(5-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid
    • Inchi: 1S/C18H25NO5/c1-17(2,3)24-16(22)19-12-7-8-14(23-4)13(11-12)18(15(20)21)9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,22)(H,20,21)
    • InChI Key: HOUAIJBNSVCNFF-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=C(C=CC=2OC)NC(=O)OC(C)(C)C)CCCC1)=O

Computed Properties

  • Exact Mass: 335.17327290g/mol
  • Monoisotopic Mass: 335.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 84.9Ų

1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid Pricemore >>

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1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid Related Literature

Additional information on 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid

Comprehensive Overview of 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid (CAS No. 2229634-74-4)

The compound 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid (CAS No. 2229634-74-4) is a specialized organic molecule with significant relevance in pharmaceutical and biochemical research. This cyclopentane-based derivative features a tert-butoxycarbonyl (Boc) protected amino group and a methoxy substituent, making it a versatile intermediate in drug discovery and peptide synthesis. Its unique structure has garnered attention in the development of novel therapeutic agents, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for Boc-protected intermediates like 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid has surged due to their stability and compatibility with solid-phase peptide synthesis (SPPS). Researchers frequently search for "Boc-group applications" or "peptide synthesis intermediates," highlighting the compound's role in modern medicinal chemistry. Its carboxylic acid functionality further enables conjugation reactions, a topic often explored in forums discussing "carboxylate activation methods" or "bioconjugation techniques."

The methoxyphenyl moiety in this compound contributes to its lipophilicity, a property critical for optimizing drug bioavailability—a hot topic in "ADME optimization strategies." Additionally, the cyclopentane ring offers conformational rigidity, a feature sought after in "scaffold design for drug discovery." These attributes align with trending searches such as "small molecule pharmacokinetics" and "fragment-based drug design," underscoring its applicability in cutting-edge research.

From a synthetic perspective, CAS No. 2229634-74-4 is often referenced in discussions about "protecting group strategies" and "multi-step organic synthesis." The Boc group can be selectively deprotected under mild acidic conditions, a technique widely documented in protocols tagged with "acid-labile protecting groups." This flexibility makes the compound invaluable for combinatorial chemistry libraries, a subject frequently queried as "diverse compound libraries for screening."

Analytical characterization of 1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopentane-1-carboxylic acid typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), topics trending under "structure elucidation tools." Its purity is crucial for reproducibility, driving searches for "HPLC methods for Boc-compounds." Furthermore, its stability under various storage conditions is often explored in "long-term chemical storage best practices."

In conclusion, CAS No. 2229634-74-4 represents a critical building block in contemporary organic synthesis, addressing multiple pain points in drug development. Its integration into trending research areas—from "peptide therapeutics" to "prodrug design"—ensures its continued prominence in scientific literature and industrial applications.

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